Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO3 and a molecular weight of 218.68 g/mol . This compound is part of the spiro compound family, which is characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone with trimethylsulfur halide or trimethyl sulfoxide halide in the presence of a base such as potassium tert-butylate . The reaction is carried out in a suitable solvent like tert-butyl alcohol under an inert atmosphere at room temperature. The resulting sulfur ylide then undergoes a Corey-Chaykovsky reaction to form the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butylate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spiro compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.4]heptane, 7-[(4-chlorophenyl)methyl]-4,4-dimethyl-: Similar spiro structure with different substituents.
Spiro[cyclopropane-1,2’-steroids]: Another class of spiro compounds with biological activities.
Uniqueness
Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spiro structure and the presence of both chlorine and ester functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications.
Biological Activity
Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure, which includes a chloro substituent and a carboxylate group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is C10H15ClO3, with a molecular weight of approximately 220.65 g/mol. The spirocyclic framework enhances its reactivity and potential biological interactions, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Activity : Initial screenings have indicated that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The spirocyclic structure is known to influence cellular pathways, potentially inhibiting cancer cell proliferation through mechanisms such as apoptosis induction.
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be crucial for drug development targeting specific diseases.
Case Studies
- Antimicrobial Activity : A study conducted on various derivatives of spirocyclic compounds demonstrated that this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Anticancer Research : In vitro assays revealed that the compound exhibited cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
- Enzyme Inhibition Studies : The compound was tested against various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). It showed significant inhibition rates, suggesting potential applications in inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds was performed:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate | C10H16O3 | Moderate antimicrobial activity |
Methyl dihydro-3'H-spiro[bicyclo[3.2.1]octane]-4-carboxylate | C12H18O3 | Significant anticancer effects |
Methyl tetrahydro-3,3-dimethyl-6-oxo-pyran-2-carboxylate | C10H16O3 | Limited enzyme inhibition |
This table illustrates the variations in biological activity based on structural differences, emphasizing the unique properties of this compound.
Properties
Molecular Formula |
C10H15ClO3 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-8(2)5-4-6-9(8)10(11,14-9)7(12)13-3/h4-6H2,1-3H3 |
InChI Key |
WSJBHMDYSNHBJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC12C(O2)(C(=O)OC)Cl)C |
Origin of Product |
United States |
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